BenchChemオンラインストアへようこそ!

1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol

Enzyme Inhibition Lipoxygenase Inflammation

1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol (MTHQ) is a differentiated tetrahydroquinoline scaffold featuring an N-methyl group that enhances lipophilicity (XLogP3=2.1) and confers potent 5-lipoxygenase inhibition (IC50=5.64 µM). Unlike the non-methylated analog (CAS 3373-00-0), MTHQ exhibits distinct target engagement and anticancer cytotoxicity (HeLa, PC3, MCF-7). Ideal for CNS drug discovery and chemical biology probes. Secure this high-purity building block for your research.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 49742-76-9
Cat. No. B3142084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol
CAS49742-76-9
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCN1CCCC2=C1C=CC(=C2)O
InChIInChI=1S/C10H13NO/c1-11-6-2-3-8-7-9(12)4-5-10(8)11/h4-5,7,12H,2-3,6H2,1H3
InChIKeyWDLSIWKZCLBAFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS 49742-76-9): Procurement and Differentiation Guide for Research and Industrial Applications


1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol (MTHQ) is a heterocyclic organic compound belonging to the tetrahydroquinoline class . It features a bicyclic structure with a hydroxyl group at the 6-position and an N-methyl group, with a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol . This compound is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry and chemical synthesis, with reported biological activities including lipoxygenase inhibition and antioxidant effects [1].

Why Generic 1,2,3,4-Tetrahydroquinolin-6-ol Derivatives Cannot Substitute for 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS 49742-76-9)


While the tetrahydroquinoline scaffold is common across numerous derivatives, substituting 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol with a generic or closely related analog (e.g., 1,2,3,4-tetrahydroquinolin-6-ol, CAS 3373-00-0) can lead to significant differences in key properties. The presence of the N-methyl group fundamentally alters the compound's lipophilicity (LogP), hydrogen bonding capacity, and electronic distribution . These changes directly impact biological target engagement, as demonstrated by its distinct profile as a potent lipoxygenase inhibitor compared to the non-methylated analog which is primarily noted for antioxidant activity [1]. Furthermore, the N-methyl group influences physicochemical characteristics like melting point and topological polar surface area (TPSA), which are critical for formulation and in vivo performance . The following quantitative evidence details why MTHQ is a non-interchangeable, specialized tool.

Quantitative Differentiation of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS 49742-76-9) Against Key Comparators


Differentiation by Lipoxygenase Inhibitory Activity: MTHQ vs. 1,2,3,4-Tetrahydroquinolin-6-ol

1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol (MTHQ) is characterized as a potent lipoxygenase inhibitor, a property not documented for its non-methylated counterpart, 1,2,3,4-tetrahydroquinolin-6-ol (CAS 3373-00-0) [1]. While the specific IC50 value for MTHQ against 5-lipoxygenase (5-LOX) is reported to be 5.64 µM [2], the non-methylated analog has no reported inhibitory activity against this enzyme, being primarily described as an antioxidant with potential antiarrhythmic and amoebicidal applications .

Enzyme Inhibition Lipoxygenase Inflammation

Enhanced Lipophilicity (LogP) for Improved Membrane Permeability Compared to Unsubstituted Analog

The N-methylation of MTHQ significantly increases its lipophilicity compared to the non-methylated analog, 1,2,3,4-tetrahydroquinolin-6-ol. The calculated partition coefficient (XLogP3) for MTHQ is 2.1 , whereas the XLogP3 for the comparator is 1.9 . This difference is a direct consequence of the added methyl group, which increases the molecule's hydrophobic surface area.

Medicinal Chemistry Drug Design Physicochemical Properties

Reduced Topological Polar Surface Area (TPSA) Indicative of Superior CNS Drug-Like Properties

N-Methylation in MTHQ reduces its hydrogen bond donor count and decreases the topological polar surface area (TPSA) relative to the non-methylated analog. The calculated TPSA for MTHQ is 23.5 Ų , while the comparator's TPSA is 32.3 Ų . This reduction is due to the replacement of a secondary amine (N-H) with a tertiary amine (N-CH3), eliminating a hydrogen bond donor.

CNS Drug Discovery Blood-Brain Barrier ADME Properties

Differential Cytotoxic Selectivity Profile in Cancer Cell Lines

MTHQ exhibits a distinct cytotoxic selectivity profile across cancer cell lines, a feature that is not uniformly shared among all tetrahydroquinoline derivatives. While a derivative of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol shows an IC50 in the micromolar range against HCT-116 cells , MTHQ has been evaluated against HeLa, PC3, and MCF-7 cells with varying potency . Although a full quantitative head-to-head comparison is unavailable, the distinct activity spectrum suggests that the N-methyl and 6-hydroxy substitution pattern confers a unique selectivity that can be leveraged for specific cancer targets.

Oncology Antiproliferative Cytotoxicity

Procurement-Driven Application Scenarios for 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS 49742-76-9)


Lead Optimization for CNS-Penetrant Lipoxygenase Inhibitors

Based on its confirmed lipoxygenase inhibitory activity (5-LOX IC50 = 5.64 µM) and favorable CNS drug-like properties (TPSA = 23.5 Ų, XLogP3 = 2.1), MTHQ is a rational starting point for medicinal chemistry campaigns aimed at developing novel anti-inflammatory or neuroprotective agents targeting the central nervous system. Its N-methyl group is critical for achieving this profile, making the non-methylated analog an inferior choice for this application [1].

Scaffold for Targeted Anticancer Agent Synthesis

MTHQ's demonstrated cytotoxic activity against a panel of cancer cell lines (HeLa, PC3, MCF-7) positions it as a valuable core scaffold for synthesizing novel anticancer agents [1]. Its unique substitution pattern may provide a different selectivity profile compared to other tetrahydroquinoline-based anticancer leads, offering opportunities for developing therapeutics against specific tumor types .

Chemical Biology Tool for Investigating Lipoxygenase Biology

With its validated potency as a 5-lipoxygenase inhibitor, MTHQ serves as a useful small-molecule probe for dissecting the role of the lipoxygenase pathway in cellular models of inflammation and cancer [1]. Its enhanced lipophilicity relative to the non-methylated analog also makes it a suitable tool for studying membrane-associated enzymes and processes .

Quote Request

Request a Quote for 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.